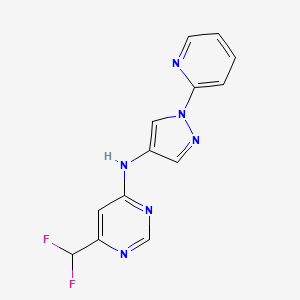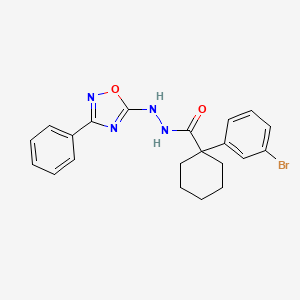
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized using a specific method and has been found to have potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has shown potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Wirkmechanismus
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine works by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. In neurodegenerative diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine reduces oxidative stress and inflammation by inhibiting the activity of enzymes such as COX-2 and iNOS. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the replication of viruses by targeting specific viral enzymes and proteins.
Biochemical and Physiological Effects:
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been found to have various biochemical and physiological effects depending on the specific application. In cancer cells, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine induces cell death and inhibits tumor growth. In neurodegenerative diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine reduces oxidative stress and inflammation, which are major contributors to disease progression. In infectious diseases, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine inhibits the replication of viruses, which can lead to the prevention or treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine is its specificity and potency in inhibiting specific enzymes and signaling pathways. This makes it a valuable tool for studying various cellular processes and diseases. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine. One direction is to further investigate its potential applications in various fields of research, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, future research can focus on developing derivatives of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine with improved potency and specificity. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine.
In conclusion, 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine is a promising small molecule inhibitor that has potential applications in various fields of scientific research. Its specificity and potency in inhibiting specific enzymes and signaling pathways make it a valuable tool for studying various cellular processes and diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine has been synthesized using a specific method that involves the reaction of 2,6-difluorobenzaldehyde, 1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid, and 4-aminopyrimidine in the presence of a catalyst. The reaction results in the formation of 6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine, which is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N6/c14-13(15)10-5-11(18-8-17-10)20-9-6-19-21(7-9)12-3-1-2-4-16-12/h1-8,13H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUJWOKLOJGTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)NC3=NC=NC(=C3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)

![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)
![4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7431276.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)
![3-(4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7431281.png)